![molecular formula C11H14O3 B1627763 2-(4-甲基苯氧甲基)-[1,3]二氧戊环 CAS No. 850348-72-0](/img/structure/B1627763.png)
2-(4-甲基苯氧甲基)-[1,3]二氧戊环
描述
2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol It is a derivative of 1,3-dioxolane, a heterocyclic acetal, and features a phenoxymethyl group substituted at the 2-position of the dioxolane ring
科学研究应用
2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane has several scientific research applications:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis.
Biology: The compound has been studied for its potential cytotoxic and antioxidant activities.
Medicine: Research is ongoing to explore the compound’s potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
作用机制
Target of Action
It’s structurally related to dioxolane compounds, which have been known to interact with various biological targets .
Mode of Action
It’s structurally similar to dioxolane compounds, which are known to interact with their targets through various mechanisms, including acting as a solvent, co-monomer in polyacetals, and in the protection and deprotection of carbonyls .
Biochemical Pathways
It’s structurally related to 2-methylene-4-phenyl-1,3-dioxolane (mpdl), a cyclic ketene acetal used for radical ring-opening polymerization . MPDL is employed as a controlling comonomer for nitroxide-mediated polymerization, producing well-defined, degradable PMMA-rich copolymers .
Result of Action
The related compound mpdl, when introduced into the polymethacrylate backbone, moderately affects the glass transition temperature compared to the poly(methyl methacrylate) homopolymer, while giving low molar mass degradation products after hydrolysis .
Action Environment
The related compound mpdl’s hydrolytic degradation can be tuned by varying the amount of mpdl in the monomer feed .
准备方法
The synthesis of 2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane can be achieved through several methods. One common approach involves the reaction of 4-methylphenol with formaldehyde to form 4-methylphenoxymethanol, which is then reacted with ethylene glycol in the presence of an acid catalyst to form the desired dioxolane derivative . The reaction conditions typically involve mild temperatures and acidic environments to facilitate the formation of the dioxolane ring.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as graphene oxide have been employed to enhance the efficiency of the synthesis under ultrasonic irradiation .
化学反应分析
2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the dioxolane ring to diols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The phenoxymethyl group can undergo electrophilic aromatic substitution reactions. Reagents such as bromine or nitric acid can introduce substituents onto the aromatic ring.
相似化合物的比较
Similar compounds to 2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane include:
1,3-Dioxolane: The parent compound, which lacks the phenoxymethyl group.
2-Methylene-4-phenyl-1,3-dioxolane: A derivative with a phenyl group at the 4-position.
2-Phenyl-1,3-dioxolane: Another derivative with a phenyl group at the 2-position.
The uniqueness of 2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
IUPAC Name |
2-[(4-methylphenoxy)methyl]-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9-2-4-10(5-3-9)14-8-11-12-6-7-13-11/h2-5,11H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAWSMFFPQVABY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590064 | |
| Record name | 2-[(4-Methylphenoxy)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850348-72-0 | |
| Record name | 2-[(4-Methylphenoxy)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



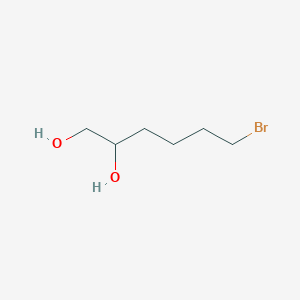

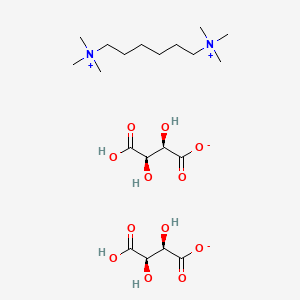
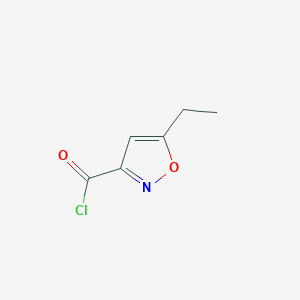

![1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B1627690.png)
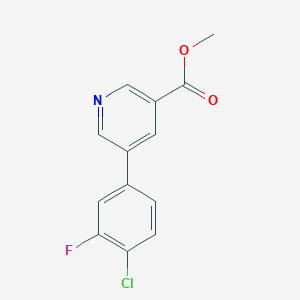

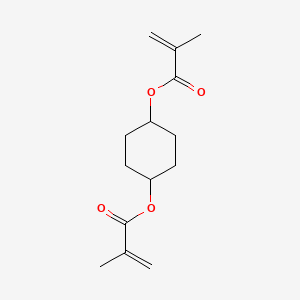
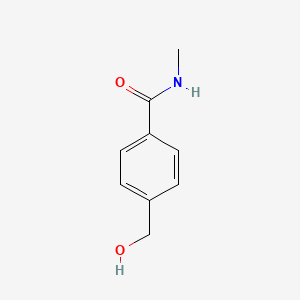
![5-Methoxy-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B1627699.png)
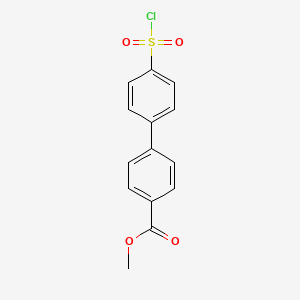
![N-Methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1627701.png)
